9,12-Dihydroxyoctadecanoic acid
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Overview
Description
9,12-Dihydroxyoctadecanoic acid is a hydroxy fatty acid with the molecular formula C18H36O4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,12-Dihydroxyoctadecanoic acid typically involves the hydroxylation of oleic acid. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as phosphotungstic acid. The reaction is carried out at temperatures ranging from 20°C to 80°C for a duration of 0.5 to 24 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of hydrogen peroxide to a mixture of oleic acid and a suitable catalyst, followed by separation and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 9,12-Dihydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form dicarboxylic acids.
Esterification: It reacts with alcohols to form esters.
Hydrogenation: It can be hydrogenated to remove the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Esterification: Alcohols in the presence of acid catalysts.
Hydrogenation: Hydrogen gas in the presence of a metal catalyst.
Major Products:
Oxidation: Dicarboxylic acids.
Esterification: Esters of this compound.
Hydrogenation: Reduced forms of the compound without hydroxyl groups.
Scientific Research Applications
9,12-Dihydroxyoctadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various polymers and surfactants.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of lubricants, emulsifiers, and stabilizers.
Mechanism of Action
The mechanism of action of 9,12-Dihydroxyoctadecanoic acid involves its interaction with various molecular targets and pathways. It can act as a Bronsted acid, donating protons to acceptor molecules. Additionally, it participates in enzymatic reactions, such as esterification and oxidation, mediated by specific enzymes like lipases and oxidases .
Comparison with Similar Compounds
- 9,10-Dihydroxyoctadecanoic acid
- 10,13-Dihydroxyoctadecanoic acid
- 12-Hydroxy-cis-9-octadecenoic acid (ricinoleic acid)
Comparison: 9,12-Dihydroxyoctadecanoic acid is unique due to the specific positions of its hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs. For instance, 9,10-Dihydroxyoctadecanoic acid has hydroxyl groups at the 9th and 10th positions, leading to different reactivity and applications .
Properties
CAS No. |
25754-87-4 |
---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
9,12-dihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-8-11-16(19)14-15-17(20)12-9-6-5-7-10-13-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) |
InChI Key |
CJKWEXKSSFUTCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC(CCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
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